pGlu-Pro-Arg-MNA monoacetate
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Overview
Description
pGlu-Pro-Arg-MNA monoacetate is a chromogenic substrate used primarily in biochemical assays. It is modeled after a thrombin cleavage site in human fibrinogen and is utilized for sensitive assays of antithrombin III activity . The compound has a molecular formula of C25H36N8O9 and a molecular weight of 592.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pGlu-Pro-Arg-MNA monoacetate involves the sequential coupling of amino acids and the chromogenic moiety. The process typically starts with the protection of functional groups, followed by peptide bond formation using coupling reagents such as carbodiimides. The final step involves the deprotection of the peptide and the addition of the monoacetate group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
pGlu-Pro-Arg-MNA monoacetate undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the proline residue.
Substitution: The chromogenic moiety can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles for substitution reactions
Major Products
The major products formed from these reactions include smaller peptide fragments and modified chromogenic substrates .
Scientific Research Applications
pGlu-Pro-Arg-MNA monoacetate is widely used in scientific research, particularly in:
Biochemistry: As a chromogenic substrate for measuring enzyme activity, especially thrombin and antithrombin III
Medicine: In diagnostic assays for blood coagulation disorders
Chemistry: For studying peptide synthesis and hydrolysis reactions
Industry: In the production of diagnostic kits and biochemical reagents
Mechanism of Action
pGlu-Pro-Arg-MNA monoacetate functions as a substrate for thrombin, which cleaves the peptide bond between arginine and the chromogenic moiety. This cleavage releases the chromogenic group, which can be measured photometrically. The activity of antithrombin III can be assessed by its ability to inhibit thrombin, thus preventing the cleavage of the substrate .
Comparison with Similar Compounds
Similar Compounds
pGlu-Pro-Arg-MNA: Lacks the monoacetate group but otherwise similar in structure and function
pGlu-Pro-Arg-pNA: Another chromogenic substrate with a different chromogenic group
Uniqueness
pGlu-Pro-Arg-MNA monoacetate is unique due to its high sensitivity and specificity for thrombin and antithrombin III assays. The addition of the monoacetate group enhances its solubility and stability, making it more suitable for various biochemical applications .
Properties
Molecular Formula |
C25H36N8O9 |
---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
acetic acid;N-[5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4) |
InChI Key |
NPFQYEIMISHQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 |
Origin of Product |
United States |
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